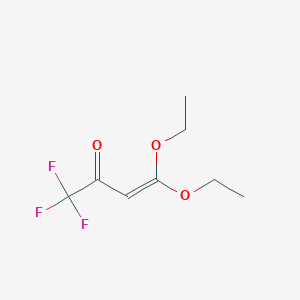
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C8H11F3O3. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -5°C) to ensure the stability of the intermediate products .
Industrial Production Methods: A continuous synthesis method has been developed for industrial production. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction mixture is then continuously extracted to obtain the final product. This process is efficient, reduces product loss, and minimizes safety hazards associated with batch production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it forms a [4+2] cycloaddition product, which upon hydrolysis, yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common Reagents and Conditions:
Phenylmagnesium bromide: for substitution reactions.
Organozinc compounds: for addition reactions.
Triethyl phosphite: for cycloaddition reactions.
Major Products:
- Ethoxy group substitution products.
- 1,2-addition products to the carbonyl group.
- 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Applications De Recherche Scientifique
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Peptide Synthesis: It reacts with amino acids to form N-protected amino acids, which are useful in peptide synthesis.
Pharmaceutical Research: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group, which have potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for reactions with nucleophiles such as organozinc compounds and phenylmagnesium bromide . The presence of the ethoxy groups also facilitates substitution reactions, leading to the formation of various substituted products.
Comparaison Avec Des Composés Similaires
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones
Comparison: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its dual ethoxy groups, which provide additional reactivity and versatility in chemical reactions compared to similar compounds like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one . This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2668509.png)
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2668512.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea](/img/structure/B2668513.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2668520.png)
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2668530.png)


